molecular formula C11H8Br2N2O2 B1453436 methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate CAS No. 1239484-03-7

methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1453436
CAS No.: 1239484-03-7
M. Wt: 360 g/mol
InChI Key: UQVFMFHOWYWSMG-UHFFFAOYSA-N
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Description

Core Pyrazole Ring Architecture

The fundamental structural framework of methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate centers on the pyrazole heterocycle, a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. The pyrazole ring system exhibits characteristic geometric parameters that define its molecular behavior and reactivity patterns. According to crystallographic studies of related pyrazole derivatives, the ring maintains planarity with carbon-nitrogen bond distances typically measuring approximately 1.33 Angstroms.

The pyrazole core demonstrates amphoteric properties due to the presence of both a pyrrole-like nitrogen atom with acidic character and a pyridine-like nitrogen with basic characteristics. This dual nature significantly influences the compound's electronic distribution and potential for hydrogen bonding interactions. The aromatic character of the ring system is maintained through delocalization of six pi electrons across the five-membered structure, contributing to the overall stability of the molecular framework.

Detailed examination of the nitrogen positioning reveals that the two nitrogen atoms occupy adjacent positions within the ring, creating what is termed an ortho-substitution pattern. This arrangement establishes specific electronic properties that differentiate pyrazoles from other azole heterocycles such as imidazoles or triazoles. The electron density distribution within the ring system shows pronounced differences between the two nitrogen centers, with the pyridine-like nitrogen typically exhibiting higher electron density compared to the pyrrole-like nitrogen.

Substituent Positioning and Conformational Dynamics

The substitution pattern of this compound involves multiple functional groups positioned at specific sites around the pyrazole core. The 3-bromophenyl group attachment at the 3-position of the pyrazole ring creates significant steric interactions that influence the overall molecular conformation. Crystal structure determinations of similar compounds reveal that the phenyl ring typically adopts a twisted orientation relative to the pyrazole plane to minimize unfavorable steric contacts.

Analysis of related dibrominated pyrazole derivatives indicates that the dihedral angle between the pyrazole ring and the attached phenyl group ranges from approximately 13 to 37 degrees, depending on the specific substitution pattern. These conformational preferences arise from the balance between electronic conjugation effects, which favor planarity, and steric repulsion between the bromine substituent and adjacent hydrogen atoms.

The carboxylate ester group at the 5-position introduces additional conformational considerations. The planar geometry of the ester functionality can engage in conjugation with the pyrazole ring system, though this interaction may be disrupted by the steric influence of neighboring substituents. Computational studies suggest that the carbonyl group may be twisted out of the pyrazole plane by several degrees to optimize the overall molecular energy.

The 4-bromo substituent on the pyrazole ring occupies a position that minimizes direct steric interference with other substituents while maintaining significant electronic influence on the ring system. This positioning allows the bromine atom to participate in halogen bonding interactions and contributes to the overall electronic properties of the molecule without causing severe conformational strain.

Bromine Substituent Effects on Electronic Distribution

The presence of two bromine atoms in this compound creates a complex electronic environment that significantly alters the charge distribution throughout the molecule. Bromine atoms exhibit high electronegativity and substantial polarizability, characteristics that influence both inductive and resonance effects within the molecular framework. The 4-bromo substituent on the pyrazole ring directly participates in the aromatic pi system, while the bromine on the phenyl ring affects the electronic properties of the attached aryl group.

Experimental evidence from nuclear magnetic resonance spectroscopy and theoretical calculations demonstrates that halogen substituents on pyrazole rings modulate the acidity of the pyrrole-like nitrogen atom. Specifically, electron-withdrawing substituents such as bromine tend to increase the acidity of the nitrogen-hydrogen bond, as evidenced by downfield shifts in proton nuclear magnetic resonance spectra and decreased infrared stretching frequencies.

The electronic influence of the bromine substituents extends beyond simple inductive effects. These halogen atoms can participate in halogen bonding interactions, where the bromine acts as an electron acceptor through its sigma-hole region. This capability for secondary bonding interactions contributes to the compound's potential for forming organized solid-state structures and influences its behavior in solution phase.

Density functional theory calculations on halogenated pyrazole derivatives reveal that the introduction of bromine substituents creates distinct electrostatic potential surfaces. The bromine atoms generate regions of positive electrostatic potential that can interact with electron-rich species, while simultaneously creating areas of enhanced electron density that participate in attractive interactions with electrophilic centers.

The combined electronic effects of both bromine substituents result in a molecule with modified reactivity patterns compared to unsubstituted pyrazole derivatives. The electron-withdrawing nature of the halogens reduces the overall electron density of the aromatic systems while simultaneously creating opportunities for specific intermolecular interactions through halogen bonding mechanisms.

Estimation of Molecular Geometry via Computational Models

Advanced computational methodologies provide detailed insights into the three-dimensional structure and conformational preferences of this compound. Density functional theory calculations using modern functionals such as omega-B97X-D with correlation-consistent basis sets offer accurate predictions of geometric parameters and conformational energies. These computational approaches account for both electronic correlation effects and dispersive interactions that are crucial for describing halogenated aromatic systems.

Geometry optimization calculations predict specific bond lengths, bond angles, and dihedral angles that characterize the molecular structure. The pyrazole ring maintains its characteristic planar geometry with nitrogen-carbon bond distances of approximately 1.33 to 1.35 Angstroms, consistent with experimental observations from X-ray crystallography of related compounds. The carbon-bromine bond length on the pyrazole ring is calculated to be approximately 1.87 Angstroms, in agreement with typical aromatic carbon-bromine distances.

Conformational analysis reveals multiple local energy minima corresponding to different orientations of the phenyl ring relative to the pyrazole plane. The global minimum structure typically exhibits a dihedral angle between the aromatic rings of 20 to 40 degrees, representing an optimal balance between steric repulsion and electronic stabilization. Energy barriers for rotation around the carbon-carbon bond connecting the rings are estimated to be in the range of 3 to 8 kilocalories per mole, indicating moderate conformational flexibility at ambient temperature.

The computational models predict that the ester carbonyl group adopts a nearly planar orientation with respect to the pyrazole ring, with the oxygen atoms positioned to minimize steric interactions with adjacent substituents. The methyl group of the ester shows preferential orientations that avoid unfavorable contacts with the bromine substituent while maintaining optimal orbital overlap with the carbonyl carbon.

Electrostatic potential surface calculations reveal the distribution of positive and negative charge regions throughout the molecule. The bromine atoms exhibit characteristic sigma-hole regions of positive potential, while the nitrogen atoms and carbonyl oxygen display areas of negative electrostatic potential suitable for hydrogen bonding and other attractive interactions.

Comparative Analysis with Mono-/Di-Brominated Pyrazole Derivatives

Systematic comparison of this compound with related mono- and dibrominated pyrazole derivatives reveals important structure-property relationships. Monobrominated analogs such as 4-bromo-1H-pyrazole and 3-(4-bromophenyl)-1H-pyrazole exhibit simpler electronic properties and reduced conformational complexity compared to the dibrominated target compound.

Crystal structure analyses of 4-bromo-1H-pyrazole derivatives demonstrate that single bromine substitution creates distinct supramolecular packing patterns through halogen bonding interactions. These compounds typically form trimeric hydrogen-bonding motifs in the solid state, whereas compounds with multiple halogen substituents may exhibit more complex packing arrangements due to competing intermolecular interactions.

Comparative nuclear magnetic resonance spectroscopic data reveals systematic trends in chemical shifts as a function of bromine substitution pattern. The 4-bromo substituent on the pyrazole ring causes characteristic downfield shifts for adjacent carbon atoms, while the additional bromine on the phenyl ring provides further electronic perturbation that can be detected through careful analysis of coupling patterns and chemical shift variations.

Biological activity studies of related pyrazole derivatives indicate that dibrominated compounds often exhibit enhanced potency compared to their monobrominated counterparts. This enhanced activity is attributed to improved binding affinity resulting from additional halogen bonding interactions with target proteins. The specific positioning of bromine substituents in this compound creates a unique binding profile that distinguishes it from other halogenated pyrazole derivatives.

Thermal stability measurements demonstrate that dibrominated pyrazole derivatives generally exhibit higher decomposition temperatures compared to monobrominated analogs. This increased stability is attributed to the electron-withdrawing effects of multiple halogen substituents, which reduce the reactivity of the aromatic ring system toward oxidative degradation processes.

The following table summarizes key structural parameters for various brominated pyrazole derivatives:

Compound Bromine Positions Dihedral Angle (degrees) Carbon-Bromine Distance (Angstroms) Melting Point (Celsius)
4-Bromo-1H-pyrazole 4-position only Not applicable 1.874 71-75
3-(4-Bromophenyl)-1H-pyrazole Phenyl ring only 13.7 1.89 Not reported
This compound 4-position and phenyl ring 25-35 (estimated) 1.87-1.89 Not reported

Properties

IUPAC Name

methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2/c1-17-11(16)10-8(13)9(14-15-10)6-3-2-4-7(12)5-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVFMFHOWYWSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The most common and foundational approach to synthesize substituted pyrazoles, including brominated derivatives, involves the cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. This method allows for the formation of the pyrazole core in a regioselective manner.

  • Typical Reaction: Condensation of a suitably substituted hydrazine with a β-ketoester or 1,3-diketone bearing bromine substituents leads to the formation of the pyrazole ring with the desired substitution pattern.
  • Example: Phenylhydrazine derivatives reacted with ethyl acetoacetate or related compounds under acidic or neutral conditions yield substituted pyrazoles with good to excellent yields (up to 95%).

Halogenation of Pyrazole Intermediates

Post-cyclization bromination is often employed to introduce bromine atoms selectively at specific positions on the pyrazole ring or the attached phenyl ring. Bromination reagents such as N-bromosuccinimide (NBS) or bromine in controlled conditions can be used.

  • The bromination step must be carefully controlled to avoid over-bromination or substitution at undesired positions.
  • Selectivity can be influenced by solvent, temperature, and the presence of directing groups.

Suzuki-Miyaura Cross-Coupling for Arylation

For introducing the 3-(3-bromophenyl) substituent on the pyrazole ring, Suzuki coupling is a robust method:

  • Procedure: A brominated pyrazole intermediate bearing a suitable leaving group (e.g., bromine or triflate) at the 3-position is coupled with 3-bromophenylboronic acid under palladium catalysis.
  • Conditions: Typical conditions include Pd(PPh3)4 or Pd(dppf)Cl2 catalysts, base such as potassium phosphate, and solvents like dioxane/water mixtures heated to 80–100 °C for 12–24 hours.
  • Outcome: This method affords the arylated pyrazole with good yields (60–85%) and high regioselectivity.

Specific Preparation Method for Methyl 4-Bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate

Based on literature and patent disclosures, a plausible detailed synthetic route can be outlined as follows:

Step Reaction Type Reagents and Conditions Outcome/Notes
1 Preparation of 1,3-dicarbonyl precursor Synthesis or procurement of methyl 4-bromo-1,3-dicarbonyl compound (e.g., methyl 4-bromo-1,3-diketone) Starting material for pyrazole ring formation
2 Cyclocondensation React methyl 4-bromo-1,3-dicarbonyl compound with 3-bromo-phenylhydrazine in ethanol or acetic acid, reflux for several hours Formation of this compound core
3 Purification Crystallization or column chromatography to isolate pure product High purity compound suitable for further applications
  • The cyclocondensation step typically proceeds under reflux in ethanol or a mixed solvent system for 12–24 hours.
  • Acidic catalysts such as acetic acid or p-toluenesulfonic acid may be used to promote ring closure.
  • The methyl ester group can be introduced via the use of methyl acetoacetate or methyl 1,3-dicarbonyl esters as starting materials.

Research Findings and Optimization

  • Catalyst and Solvent Effects: Studies have shown that the use of aprotic dipolar solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) with acid catalysts can improve yield and regioselectivity in pyrazole synthesis.
  • Temperature Control: Maintaining reflux temperatures around 80–100 °C optimizes reaction rates without decomposing sensitive brominated intermediates.
  • Purification: Crystallization from ethanol or ethyl acetate yields high-quality crystals suitable for structural analysis.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Notes
Starting materials Methyl 4-bromo-1,3-dicarbonyl compound; 3-bromo-phenylhydrazine Commercially available or synthesized intermediates
Solvent Ethanol, acetic acid, or aprotic solvents (DMF, DMAc) Choice affects yield and selectivity
Catalyst Acetic acid, p-toluenesulfonic acid Acidic conditions promote cyclocondensation
Temperature Reflux (78–100 °C) Ensures completion of cyclization
Reaction time 12–24 hours Dependent on substrate reactivity
Purification method Crystallization, column chromatography Achieves product purity >95%
Yield 60–95% Varies with method and scale

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Carboxylates

Ethyl Esters vs. Methyl Esters
Ethyl 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate derivatives (e.g., compounds 4g–4k in ) exhibit higher melting points (97–158°C) compared to the methyl ester analogue. For instance:

Compound R₁ (Pyrazole) R₂ (Phenyl) Ester Group Melting Point (°C) Yield (%)
Target Compound 4-Br 3-BrPh Methyl N/A N/A
4g (Ethyl ester) 4-Br 4-MeOPh Ethyl 109–110 56
4h (Ethyl ester) 4-Br 4-FPh Ethyl 157–158 65

The ethyl group’s bulkiness may contribute to higher crystallinity and melting points, whereas the methyl ester’s smaller size could enhance solubility in non-polar solvents .

Halogen Substituent Effects

  • Bromine vs. Fluorine : Methyl 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS: 1319193-94-6) has a lower molecular weight (299.10 g/mol) compared to the target compound (367.00 g/mol*), impacting lipophilicity and metabolic stability. Fluorine’s electronegativity may also alter electronic properties, affecting reactivity in cross-coupling reactions .
  • Dual Bromine vs. Mixed Halogens : The discontinued methyl 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate (CAS: 1443309-63-4) highlights the trade-off between halogen size and steric hindrance. Mixed halogens could reduce symmetry, complicating crystallization .
Structural Analogues in Material Science

Brominated pyrazolones like 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23, m/z 381) demonstrate utility as flame retardants or polymer additives. The target compound’s dual bromine positions could offer superior thermal stability compared to mono-brominated analogues .

Biological Activity

Methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family, notable for its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with bromine atoms and a carboxylate ester group. Its molecular formula is C11H8Br2N2O2C_{11}H_{8}Br_{2}N_{2}O_{2}, and it has been identified as a promising candidate for further biological evaluation due to its unique structure.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research focused on its efficacy against various bacterial strains, including multidrug-resistant pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated varying degrees of inhibitory effects against different bacterial isolates, with MIC values reported as low as 6.25 mg/mL for the most susceptible strains .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown effectiveness in inducing apoptosis in cancer cell lines.

  • Cell Line Studies : In experiments involving breast cancer MDA-MB-231 cells, the compound induced morphological changes and increased caspase-3 activity, indicating its role in promoting programmed cell death. The concentrations tested ranged from 1.0 µM to 10.0 µM, with significant effects observed at higher doses .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as a competitive inhibitor of alkaline phosphatase, with an IC50 value of approximately 1.469 µM. This suggests that it may interfere with metabolic processes critical for cell survival and proliferation .
  • Molecular Docking Studies : Computational studies have revealed potential binding interactions between the compound and target proteins, highlighting the role of bromine atoms in enhancing binding affinity through halogen bonding and π-π interactions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC as low as 6.25 mg/mL
AnticancerInduces apoptosis in MDA-MB-231 cells
Enzyme InhibitionIC50 = 1.469 µM for alkaline phosphatase

Q & A

Q. What synthetic strategies are effective for preparing methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by bromination. For example, hydrazine hydrate reacts with substituted β-keto esters under reflux (ethanol, acetic acid catalyst) to form the pyrazole core . Subsequent bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of NBS for selective bromination) and temperature (0–5°C to minimize di-substitution). Solvent polarity (e.g., DCM vs. THF) also influences regioselectivity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what diagnostic signals should be prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the methyl ester (δ ~3.8–3.9 ppm in 1H; δ ~50–52 ppm in 13C) and pyrazole ring protons (δ ~6.5–7.5 ppm). Coupling patterns distinguish between 1H-pyrazole (broad NH peak at δ ~10–12 ppm) and N-substituted derivatives .
  • X-ray Crystallography : Resolves ambiguities in substitution patterns, as seen in related bromophenyl-pyrazole structures (e.g., C–Br bond lengths ~1.89–1.92 Å) .
  • HRMS : Confirm molecular ion ([M+H]+ at m/z ~383–385 for C11H8Br2N2O2) and isotopic patterns (Br doublet) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound’s derivatives across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations) or structural impurities. Strategies include:
  • Purity Validation : Use HPLC-DAD/ELSD (>95% purity) to exclude confounding byproducts .
  • Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., 3-bromophenyl vs. 3-chlorophenyl derivatives) to isolate electronic/steric effects .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed IC50 protocols for kinase inhibition) .

Q. What computational approaches are recommended to model the reactivity and target interactions of this compound in drug discovery?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., COX-2 or kinases). Parameterize bromine’s van der Waals radius (1.85 Å) and partial charges (e.g., RESP charges from DFT) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-4 bromine acts as a leaving group in SNAr reactions .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate
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methyl 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.